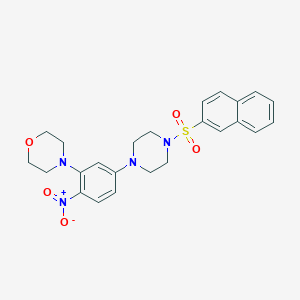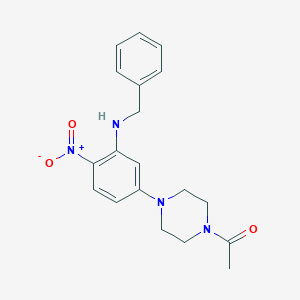
3-(Aminomethyl)adamantan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)adamantan-1-amine typically involves the functionalization of adamantane. One common method is the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to introduce the aminomethyl group . Another method involves the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide and 18-crown-6 as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)adamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted adamantane derivatives .
Aplicaciones Científicas De Investigación
3-(Aminomethyl)adamantan-1-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)adamantan-1-amine involves its interaction with specific molecular targets and pathways. The rigid cage structure of adamantane derivatives allows them to interact with enzymes and receptors, potentially disrupting their normal function. This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Aminomethyl)adamantan-1-amine include:
- 1-Adamantanemethylamine
- 2-Adamantanemethylamine
- 1-Adamantylamine
- Amantadine
Uniqueness
What sets this compound apart from these similar compounds is its specific aminomethyl substitution, which can confer unique chemical and biological properties. This substitution can affect the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Propiedades
IUPAC Name |
3-(aminomethyl)adamantan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9H,1-7,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVYOMBTOSDEKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Benzylsulfonyl)-4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}piperazine](/img/structure/B398194.png)
![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-(2-naphthylsulfonyl)piperazine](/img/structure/B398196.png)


![5-Nitro-8-[4-(2-naphthylsulfonyl)-1-piperazinyl]quinoline](/img/structure/B398200.png)

![1-(2-Chlorobenzoyl)-4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazine](/img/structure/B398203.png)

![N-acetyl-N-[2-methyl-5-(morpholin-4-yl)-4-nitrophenyl]acetamide](/img/structure/B398206.png)
![1-Acetyl-4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazine](/img/structure/B398208.png)
![1-{4-[4-Nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}ethanone](/img/structure/B398209.png)
![N-[4-(1-adamantyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B398211.png)

![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-(2-fluorobenzoyl)piperazine](/img/structure/B398216.png)
